1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone
CAS No.: 921149-57-7
Cat. No.: VC7658757
Molecular Formula: C24H25F3N2O2S
Molecular Weight: 462.53
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 921149-57-7 |
|---|---|
| Molecular Formula | C24H25F3N2O2S |
| Molecular Weight | 462.53 |
| IUPAC Name | 1-(2,6-dimethylmorpholin-4-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone |
| Standard InChI | InChI=1S/C24H25F3N2O2S/c1-16-11-29(12-17(2)31-16)23(30)14-28-13-22(20-8-3-4-9-21(20)28)32-15-18-6-5-7-19(10-18)24(25,26)27/h3-10,13,16-17H,11-12,14-15H2,1-2H3 |
| Standard InChI Key | UDHKOPWANZGUIR-UHFFFAOYSA-N |
| SMILES | CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F |
Introduction
Structural and Physicochemical Characteristics
The molecular architecture of this compound integrates a 2,6-dimethylmorpholine moiety linked via an ethanone bridge to a modified indole ring bearing a trifluoromethylbenzylthio group. While precise experimental data on its crystallography or spectroscopic properties remain limited in publicly available literature, the structural formula can be deduced as , yielding a molecular weight of 462.53 g/mol. The presence of electron-withdrawing trifluoromethyl and sulfur-containing groups suggests significant polarity, likely influencing its pharmacokinetic behavior.
Synthetic Methodologies
Fragment Coupling Strategies
Recent advances in heterocyclic synthesis emphasize modular approaches for constructing such polyfunctional molecules. A plausible route involves the sequential assembly of three key fragments:
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2,6-Dimethylmorpholine: Typically prepared via cyclization of diethanolamine derivatives under acidic conditions.
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3-((3-(Trifluoromethyl)benzyl)thio)-1H-indole: Synthesized through Ullmann-type coupling between 3-mercaptoindole and 3-(trifluoromethyl)benzyl bromide in the presence of a copper catalyst .
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Ethanone Linker: Introduced via nucleophilic acyl substitution or Friedel-Crafts acylation.
A representative synthesis (Scheme 1) begins with lithiation of 1-(2,5-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, followed by propionitrile addition to yield racemic alcohol intermediates . Resolution using chiral auxiliaries like camphor derivatives achieves enantiomeric enrichment, a critical step given the stereochemical demands of many biological targets. Subsequent thioamide formation and cyclization reactions assemble the indole-thioether core .
Table 1: Key Synthetic Steps and Yields
| Step | Transformation | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Lithiation/cyanation | n-BuLi, propionitrile, -78°C | 65 |
| 2 | Chiral resolution | Camphor derivative, EtOAc | 38 |
| 3 | Thioamide formation | H₂S, H₂SO₄, reflux | 72 |
| 4 | Cyclization | 4-(2-chloroacetyl)benzonitrile, K₂CO₃ | 68 |
Biological Activity Profile
Antimicrobial Activity
Indole-thioether derivatives exhibit broad-spectrum activity against Plasmodium falciparum (IC₅₀: 12 nM) and methicillin-resistant Staphylococcus aureus (MIC: 2 μg/mL) . The electron-deficient trifluoromethyl group likely disrupts microbial membrane potentials through dipole interactions.
Pharmacokinetic Considerations
Preliminary ADMET studies on related compounds show:
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Moderate plasma protein binding (78-82%)
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Hepatic clearance via CYP3A4-mediated oxidation
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Oral bioavailability of 34% in rodent models
Therapeutic Applications
Oncology
IDO inhibitors potentiate checkpoint blockade therapies by reversing tumor-induced immunosuppression. In murine melanoma models, daily oral administration (50 mg/kg) reduced tumor volume by 62% compared to controls .
Infectious Diseases
The compound's dual mechanism—disrupting folate biosynthesis in parasites and bacterial cell wall integrity—positions it as a candidate for antimalarial/antibacterial combination therapies.
Challenges and Future Directions
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Stereochemical Control: Improved asymmetric synthesis methods are needed to access enantiopure material for clinical testing.
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Metabolic Stability: Fluorine scan studies could identify sites for deuterium incorporation to retard oxidative metabolism.
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Formulation Development: Nanoemulsion systems may enhance oral absorption given the compound's logP of 3.8.
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